![molecular formula C19H20N6O4 B2486861 2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide CAS No. 929847-12-1](/img/structure/B2486861.png)
2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide is a synthetic organic compound known for its complex molecular structure and potential applications in various scientific fields. This molecule features an imidazo[2,1-f]purin core, substituted with a phenoxy acetamide group, making it a unique candidate for numerous chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide typically involves a multi-step process:
Formation of Imidazo[2,1-f]purin Core:
Reagents: Starting with a purine derivative, bromination or nitration followed by amination introduces the imidazo[2,1-f] group.
Conditions: Reaction under reflux with appropriate solvents and catalysts.
Substitution with Phenoxy Acetamide:
Reagents: Nucleophilic substitution reaction using phenol derivatives.
Conditions: Usually conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial-scale production involves optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, use of robust catalysts, and solvent recovery systems are employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Undergoes oxidation in the presence of strong oxidizing agents, leading to the formation of higher oxidation state derivatives.
Reduction: Can be reduced using agents like sodium borohydride, which may yield alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common. Halogenation can be followed by substitution with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromic acid (H2CrO4)
Reduction: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), Alkaline methanol or ethanol
Major Products Formed
Oxidation Products: Ketones, Carboxylic acids.
Reduction Products: Alcohols, Amines.
Substitution Products: Halogenated derivatives, Ether derivatives.
Scientific Research Applications
Chemistry
Catalysis: Acts as a ligand in metal-catalyzed reactions, influencing reactivity and selectivity.
Synthesis: Intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.
Biology
Enzyme Inhibition: Potential inhibitor for various enzymes, offering insights into enzyme-substrate interactions.
Binding Studies: Used in the study of molecular binding dynamics with proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Diagnostics: Possible use in imaging techniques due to its unique structural properties.
Industry
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways
2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide interacts with specific molecular targets such as enzymes and receptors. Its mechanism of action involves binding to these targets, altering their conformation, and consequently modulating their activity. Pathways affected include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxyacetamide: Similar structure but lacking tetramethyl substitutions.
1,3,6,7-Tetramethylpurin-8-yl acetate: Similar core structure with different functional groups.
Highlighting Uniqueness
What sets 2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide apart is its unique combination of an imidazo[2,1-f]purin core and phenoxy acetamide group, leading to distinct chemical properties and reactivity. The tetramethyl substitutions further influence its steric and electronic characteristics, making it a compound of significant interest in various research domains.
Properties
IUPAC Name |
2-[3-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-10-11(2)25-15-16(22(3)19(28)23(4)17(15)27)21-18(25)24(10)12-6-5-7-13(8-12)29-9-14(20)26/h5-8H,9H2,1-4H3,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIHSPOWZVPIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OCC(=O)N)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
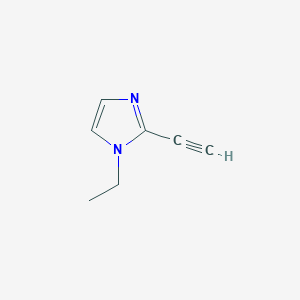
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2486779.png)
![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/new.no-structure.jpg)
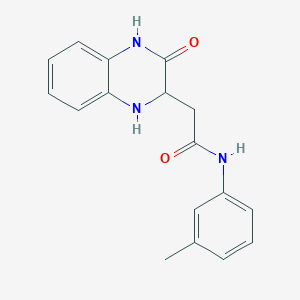
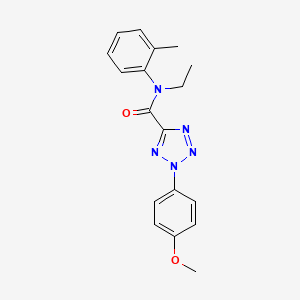
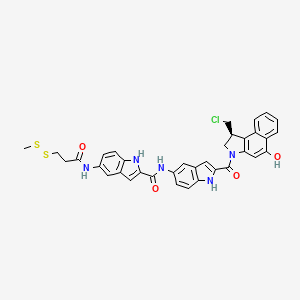

![N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2486788.png)
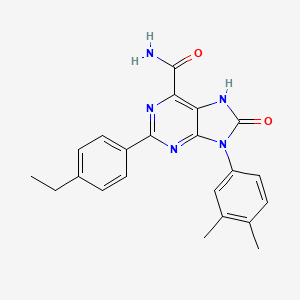
![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2486792.png)
![N-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2486794.png)
![1-[2-(5-Bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2486798.png)
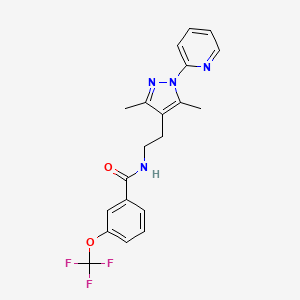
![2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B2486800.png)
